molecular formula C17H15N5O B11060848 4-Amino-2-morpholino-6-phenyl-3,5-pyridinedicarbonitrile

4-Amino-2-morpholino-6-phenyl-3,5-pyridinedicarbonitrile

Cat. No.: B11060848
M. Wt: 305.33 g/mol
InChI Key: MGIOARKQYHBYCB-UHFFFAOYSA-N
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Description

4-Amino-2-morpholino-6-phenyl-3,5-pyridinedicarbonitrile is a chemical compound with an intriguing structure. It belongs to the class of pyridine derivatives and exhibits interesting fluorescence properties. Let’s explore its synthesis, applications, and more.

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves several steps. One common synthetic route includes the reaction of 2-aminonicotinonitrile with phenylacetonitrile, followed by morpholine substitution. The detailed reaction conditions and mechanisms can be found in the literature .

Industrial Production::

Chemical Reactions Analysis

Reactivity::

    Oxidation: Undergoes oxidation reactions, potentially leading to the formation of various oxidation products.

    Substitution: The cyano groups (C≡N) make it susceptible to nucleophilic substitution reactions.

    Common Reagents: Alkali metal cyanides, strong bases, and oxidizing agents.

    Major Products: These depend on reaction conditions and substituents. For example, oxidative coupling may yield dicyanopyridines.

Scientific Research Applications

Chemistry::

Biology and Medicine::

    Biological Imaging: Due to its fluorescence, it can be used as a probe for cellular imaging.

    Drug Development: Researchers may investigate its potential as a scaffold for drug design.

Industry::

    Security Features: Beyond paper documents, it could find applications in anti-counterfeiting measures for other materials.

Mechanism of Action

The exact mechanism of action remains an area of ongoing research. its fluorescence properties suggest interactions with cellular components or biomolecules.

Comparison with Similar Compounds

While 4-Amino-2-morpholino-6-phenyl-3,5-pyridinedicarbonitrile is unique, it shares some features with related pyridine derivatives. Similar compounds include:

    2-Aminonicotinonitrile: A precursor in its synthesis.

    Other Pyridine Derivatives: Explore compounds with similar functional groups.

Properties

Molecular Formula

C17H15N5O

Molecular Weight

305.33 g/mol

IUPAC Name

4-amino-2-morpholin-4-yl-6-phenylpyridine-3,5-dicarbonitrile

InChI

InChI=1S/C17H15N5O/c18-10-13-15(20)14(11-19)17(22-6-8-23-9-7-22)21-16(13)12-4-2-1-3-5-12/h1-5H,6-9H2,(H2,20,21)

InChI Key

MGIOARKQYHBYCB-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=C(C(=C(C(=N2)C3=CC=CC=C3)C#N)N)C#N

Origin of Product

United States

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